molecular formula C9H11BrO2 B1280124 4-(3-Bromopropoxy)phenol CAS No. 68065-11-2

4-(3-Bromopropoxy)phenol

Cat. No. B1280124
CAS RN: 68065-11-2
M. Wt: 231.09 g/mol
InChI Key: CNPIVEYAEOWQKB-UHFFFAOYSA-N
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Description

Bromophenols are a class of compounds that have garnered significant interest due to their diverse range of properties and applications. The compound "4-(3-Bromopropoxy)phenol" falls within this category, and while it is not directly studied in the provided papers, related bromophenols and their derivatives have been extensively researched. These studies have explored various aspects of bromophenols, including their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of bromophenol derivatives often involves Schiff base reactions, where an aldehyde reacts with an amine. For instance, Schiff base monomers derived from 4-bromobenzaldehyde were synthesized through condensation reactions with aromatic aminophenols . Similarly, other research synthesized a Schiff base compound by reacting 5-bromosalicylaldehyde with 6-methyl-2-aminopyridine . These methods highlight the versatility of bromophenols in forming various complex structures through relatively straightforward synthetic routes.

Molecular Structure Analysis

The molecular structures of bromophenol derivatives have been characterized using techniques such as X-ray crystallography, NMR spectroscopy, and DFT calculations. For example, the crystal structure of a Schiff base compound was determined and compared with theoretical DFT calculations, confirming the molecule exists in the enol form and is stabilized by an intramolecular hydrogen bond . Another study used XRD and Hirshfeld surface analysis to examine the intermolecular contacts in a synthesized compound .

Chemical Reactions Analysis

Bromophenols undergo various chemical reactions, including oxidative polycondensation to form polyphenol derivatives , and electrophilic substitution reactions during chlorination processes . These reactions can significantly alter the properties of the compounds, leading to the formation of new materials with potential applications in different fields.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenol derivatives have been extensively studied. These compounds exhibit a range of thermal, optical, electrochemical, and fluorescent properties. For instance, the thermal stability and optical band gaps of poly(iminophenol)s derived from bromophenols were investigated using techniques like TG-DTA, DSC, and UV-Vis measurements . The electrochemical properties were determined using cyclic voltammetry, and the photoluminescence properties were assessed in various solvents . Additionally, the transformation of bromophenols during aqueous chlorination revealed insights into their environmental fate and reaction mechanisms .

Scientific Research Applications

Oxidation in Water Treatment

4-(3-Bromopropoxy)phenol, as a type of bromophenol, is relevant in the context of water treatment. Research on bromophenols like 2,4-dibromophenol (2,4-DBP) has shown their significant reactivity in water treatment processes involving UV/persulfate and UV/hydrogen peroxide. These processes lead to the formation of potentially harmful bromate and brominated polymeric products, highlighting the importance of understanding bromophenol reactivities in such treatments (Luo et al., 2019).

Chemical Properties and Reactions

Research on the O-H bond dissociation energies of substituted phenols, which would include compounds like 4-(3-Bromopropoxy)phenol, provides insights into their chemical properties and reactivities. This information is critical for understanding how these compounds behave in various biological and industrial applications, including as antioxidants and intermediates in organic reactions (Chandra & Uchimaru, 2002).

Environmental Monitoring and Impact

Bromophenols, including variants similar to 4-(3-Bromopropoxy)phenol, are also significant in environmental monitoring. Studies have examined the presence and effects of bromophenols like bromoxynil in the environment, especially their temporal trends in air and precipitation. This research is crucial for understanding the environmental impact and distribution of these compounds in agricultural and natural settings (Rawn et al., 1999).

Endocrine Disruption Studies

Brominated phenols, including those structurally related to 4-(3-Bromopropoxy)phenol, have been studied for their endocrine-disrupting potential. The estrogenic potencies of various brominated compounds have been evaluated, revealing significant impacts on estrogen receptor activity. These findings have implications for understanding the potential health risks associated with exposure to such compounds (Meerts et al., 2001).

Reaction Mechanisms in Water Treatment

Further studies on bromophenols focus on their transformation during chlorination, a common water treatment process. These studies explore the reaction mechanisms and kinetics of compounds like 2,4-dibromophenol during chlorination, which are relevant for understanding how similar compounds such as 4-(3-Bromopropoxy)phenol may react under similar conditions (Xiang et al., 2020).

properties

IUPAC Name

4-(3-bromopropoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c10-6-1-7-12-9-4-2-8(11)3-5-9/h2-5,11H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNPIVEYAEOWQKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)OCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50498332
Record name 4-(3-Bromopropoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50498332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Bromopropoxy)phenol

CAS RN

68065-11-2
Record name 4-(3-Bromopropoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50498332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 88.0 g. (0.80 m.) of hydroquinone, 161.6 g. (0.80 m.) of 1,3-dibromopropane and 55.2 g. (0.40 m.) of potassium carbonate in 2 liters of 2-butanone was heated at reflux for 24 hours. The reaction mixture was filtered and the filtrate concentrated in vacuo. The solid and liquid phases of the residue were separated, and the liquid fraction was chromatographed on silica gel using chloroform-acetonitrile (95:5) as the eluant. There was thus obtained 37.2 g. of 4-(3-bromopropyloxy)phenol as a light brown oil which was used directly in the next reaction.
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Synthesis routes and methods II

Procedure details

To a solution of hydroquinone (3.0 g, 27 mmol) in MeOH (30 mL), KOH (1.5 g, 27 mmol) was added. Then, 1,3-dibromopropane (3.3 mL, 32 mmol) was added dropwise over 10 minutes. After the addition was complete, the mixture was refluxed for 12 hours at 70° C. The reaction mixture was concentrated and quenched with water (100 mL), and then the aqueous layer was extracted with EtOAc (2×50 mL). The combined organic layer was with washed water, thetn brine, and dried over Na2SO4. The solvent was evaporated and the product was purified by column chromatography to isolate the intermediate 10a (1.46 g, 6.31 mmol, 23% yield) as a pinkish solid. 1H NMR (CDCl3, 400 MHz) δ 6.81 (m, 4H), 5.93 (broad s, 1H), 4.06 (t, 2H), 3.61 (t, 2H), 2.30 (m, 2H).
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3 g
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1.5 g
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30 mL
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3.3 mL
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Yield
23%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
R Howe, BS Rao, BR Holloway… - Journal of medicinal …, 1992 - ACS Publications
The ester methyl [4-[2-[(2-hydroxy-3-phenoxypropyl) amino] ethoxy] phenoxy] acetate (8) has been identified as the most interesting member of a series of selective da-adrenergic …
Number of citations: 39 pubs.acs.org
JA Prescher - ABSTRACTS OF PAPERS OF THE AMERICAN …, 2001 - Citeseer
Two chemical probes (4, 5) for the agonist binding sites of serotonin 5-HT2A and 5-HT2C receptors were designed as rigid analogs of the methoxylated hallucinogenic …
Number of citations: 3 citeseerx.ist.psu.edu
VB Tsvetkov, TS Zatsepin, ES Belyaev… - Nucleic Acids …, 2018 - academic.oup.com
Non-canonical DNA structures are widely used for regulation of gene expression, in DNA nanotechnology and for the development of new DNA-based sensors. I-motifs (iMs) are two …
Number of citations: 31 academic.oup.com
TR Bell-Horwath - 2014 - search.proquest.com
DNA modifying agents are stalwarts of chemotherapeutic cancer treatments, but require vital design improvements to improve selectivity, lower side effects, and continue their …
Number of citations: 5 search.proquest.com

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